N1-benzyl-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide
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Overview
Description
N1-benzyl-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide: is a complex chemical compound with diverse applications in scientific research. This compound exhibits unique properties that make it suitable for various studies, including drug synthesis, material science, and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-benzyl-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide typically involves multiple steps, starting with the preparation of the isothiazolidine ring followed by its functionalization. The benzyl and phenyl groups are introduced through nucleophilic substitution reactions. The oxalamide moiety is then formed by reacting the intermediate with oxalyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N1-benzyl-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used under conditions that favor nucleophilic or electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N1-benzyl-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in material science for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N1-benzyl-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N1-benzyl-N2-(5-methyl-[1,1’-biphenyl]-2-yl)oxalamide
- N1-benzyl-N2-(4-methylphenyl)oxalamide
Uniqueness
N1-benzyl-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide is unique due to the presence of the isothiazolidine ring, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where these properties are advantageous.
Properties
IUPAC Name |
N-benzyl-N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c22-17(19-13-14-5-2-1-3-6-14)18(23)20-15-7-9-16(10-8-15)21-11-4-12-26(21,24)25/h1-3,5-10H,4,11-13H2,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBGMDSNZLCBNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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